3-Chloro-2-fluoro-6-hydroxybenzene-1-sulfonyl chloride
Description
3-Chloro-2-fluoro-6-hydroxybenzene-1-sulfonyl chloride (CAS: Not explicitly provided in evidence) is a halogenated aromatic sulfonyl chloride derivative. Its structure features a benzene ring substituted with chlorine (C3), fluorine (C2), hydroxyl (C6), and sulfonyl chloride (C1) groups. The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, enabling nucleophilic substitution reactions, while the hydroxyl and halogen substituents modulate solubility, acidity, and regioselectivity.
Properties
Molecular Formula |
C6H3Cl2FO3S |
|---|---|
Molecular Weight |
245.05 g/mol |
IUPAC Name |
3-chloro-2-fluoro-6-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3Cl2FO3S/c7-3-1-2-4(10)6(5(3)9)13(8,11)12/h1-2,10H |
InChI Key |
RUUWDDONXOHNOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)S(=O)(=O)Cl)F)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorosulfonylation of Substituted Benzene Derivatives
The classical approach to prepare sulfonyl chlorides involves the chlorosulfonylation of aromatic compounds. For 3-chloro-2-fluoro-6-hydroxybenzene-1-sulfonyl chloride, the starting material is typically a chlorofluoro-substituted phenol or aniline derivative.
- Sandmeyer-type Chlorosulfonylation : A recent innovative method uses feedstock anilines with a sulfur dioxide surrogate (DABSO) and copper catalysts under mild conditions. This method generates the sulfonyl chloride group via an in situ diazonium intermediate without isolating the diazonium salt, enhancing safety and operational simplicity. The reaction proceeds in the presence of hydrochloric acid and copper chloride at moderate temperatures (~75 °C), yielding sulfonyl chlorides in high purity and yield (up to 80%) on scales up to 20 g. This method tolerates various substituents, including halogens and hydroxyl groups, making it applicable for preparing 3-chloro-2-fluoro-6-hydroxybenzene-1-sulfonyl chloride analogs.
Halogen Exchange Fluorination on Chlorobenzene Sulfonyl Chlorides
Chlorine/Fluorine Exchange Reaction : Another well-documented method involves the selective fluorination of chlorobenzene sulfonyl chlorides to introduce fluorine atoms ortho or para to the sulfonyl group. This is achieved by reacting chlorobenzene sulfonyl chlorides with alkali metal fluorides (e.g., KF, CsF) in polar aprotic solvents such as chlorobenzene or monoalkylethers of ethylene glycol at elevated temperatures (100–240 °C). The reaction replaces one or more chlorine atoms with fluorine atoms with good selectivity.
The process typically involves:
- Starting from 3-chlorobenzene-1-sulfonyl chloride,
- Performing fluorination to substitute chlorine at position 2 with fluorine,
- Retaining the hydroxy group at position 6 either from the starting material or introduced via prior hydroxylation.
The reaction mixture is heated to about 200 °C for several hours, followed by cooling, filtration, and distillation under reduced pressure to isolate the fluorinated sulfonyl chloride.
Electrochemical Methods for Sulfonyl Chloride Synthesis
Electroreductive and Electrooxidative Approaches : Recent advances include electrochemical synthesis routes where sulfonyl chlorides are generated from thiols, disulfides, or alkenes under mild, environmentally friendly conditions. For example, electroreductive hydroxy fluorosulfonylation of alkenes using sulfuryl chlorofluoride (FSO2Cl) and molecular oxygen has been demonstrated, although this method is more relevant for alkenes than for substituted benzenes.
While these electrochemical methods are innovative and sustainable, their direct application to the preparation of 3-chloro-2-fluoro-6-hydroxybenzene-1-sulfonyl chloride is less established compared to the chemical halogen exchange and Sandmeyer-type methods.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-6-hydroxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
3-Chloro-2-fluoro-6-hydroxybenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein modification.
Medicine: It serves as a precursor for the development of novel therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-6-hydroxybenzene-1-sulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. The presence of electron-withdrawing groups (chlorine and fluorine) enhances its reactivity towards nucleophiles, facilitating the formation of covalent bonds with target molecules . This property is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three analogs based on substituent patterns and functional groups (Table 1):
Table 1. Structural Comparison of Sulfonyl and Benzoyl Chlorides
*Calculated based on available data.
Key Observations:
- Electrophilicity : The sulfonyl chloride group in the target compound is more reactive toward nucleophiles (e.g., amines) than the benzoyl chloride group in 3-Chloro-5-(trifluoromethyl)benzoyl chloride due to stronger electron-withdrawing effects of -SO₂ .
- Acidity: The hydroxyl group at C6 in the target compound increases acidity (pKa ~8–10) compared to non-hydroxylated analogs, enhancing solubility in polar solvents.
- Steric Effects : The trifluoromethyl group in the benzoyl chloride analog introduces steric hindrance, reducing reactivity compared to the target compound’s fluorine and chlorine substituents .
Biological Activity
3-Chloro-2-fluoro-6-hydroxybenzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This compound's unique structure, featuring both chloro and fluoro substituents, may enhance its interaction with biological targets.
- Molecular Formula : C6H4ClFNO3S
- Molecular Weight : 221.62 g/mol
- CAS Number : 6-(Pyridin-3-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde
- IUPAC Name : 3-Chloro-2-fluoro-6-hydroxybenzene-1-sulfonyl chloride
The biological activity of sulfonyl chlorides often involves their ability to form covalent bonds with nucleophilic sites in proteins, such as amino acids. The presence of the sulfonyl group allows for the formation of stable adducts with various biological macromolecules, potentially modulating enzyme activity and receptor interactions.
Antimicrobial Activity
Research indicates that compounds similar to 3-chloro-2-fluoro-6-hydroxybenzene-1-sulfonyl chloride exhibit varying degrees of antimicrobial activity. For example, studies have shown that related sulfonamide derivatives demonstrate significant activity against Candida albicans and Escherichia coli, while some exhibit limited effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity Comparison
| Compound | Activity Against C. albicans | Activity Against E. coli | Activity Against MRSA |
|---|---|---|---|
| Compound 1 | Medium | Medium | None |
| Compound 2 | Medium | Medium | Moderate |
| Compound 3 | High | High | Low |
Antiviral Activity
Recent studies have also explored the antiviral potential of sulfonamide derivatives, including those structurally related to 3-chloro-2-fluoro-6-hydroxybenzene-1-sulfonyl chloride. For instance, certain derivatives have shown promising inhibitory effects against viruses such as coxsackievirus B and enteroviruses .
Case Study: Antiviral Efficacy
In a study evaluating the antiviral activity of various sulfonamides, compounds exhibited IC50 values indicating their potency against specific viruses:
- Compound A : IC50 = 22 µM against EMCV
- Compound B : IC50 = 18 µM against HPIV-3
These results suggest that modifications in the sulfonamide structure can significantly influence antiviral efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
